molecular formula C8H12ClN3 B1629346 N-o-tolyl-guanidine hydrochloride CAS No. 6976-05-2

N-o-tolyl-guanidine hydrochloride

Cat. No. B1629346
CAS RN: 6976-05-2
M. Wt: 185.65 g/mol
InChI Key: RMMCGTVQUBUJFS-UHFFFAOYSA-N
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Description

“N-o-tolyl-guanidine hydrochloride” is a chemical compound with the molecular formula C8H12ClN3 . It is a light brown solid with a molecular weight of 185.66 . The IUPAC name for this compound is N-(2-methylphenyl)guanidine hydrochloride .


Synthesis Analysis

A rapid and new synthetic route for N,N′-di-o-tolyl guanidine (DTG) synthesis from cheap materials has been reported . The guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide (2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .


Molecular Structure Analysis

The molecular structure of “N-o-tolyl-guanidine hydrochloride” consists of a network of guanidinium cations and chloride anions .


Chemical Reactions Analysis

“N-o-tolyl-guanidine hydrochloride” has been found to be an excellent inhibitor for delaying copper (Cu) corrosion with an efficiency higher than 98% at 20 × 10−6 M in an acidic solution . The DTG was adsorbed onto the Cu surface via chemical adsorption and followed the Langmuir route .


Physical And Chemical Properties Analysis

“N-o-tolyl-guanidine hydrochloride” is a light brown solid . It has a molecular weight of 185.66 .

Scientific Research Applications

Comprehensive Analysis of N-o-tolyl-guanidine Hydrochloride Applications

Copper Corrosion Inhibition: N-o-tolyl-guanidine hydrochloride can be synthesized into N,N′-di-o-tolyl guanidine (DTG), which has been reported as an excellent inhibitor for delaying copper corrosion. This compound shows an efficiency higher than 98% at 20 × 10−6 M in an acidic solution, making it a potent agent for protecting copper materials from corrosion, especially in industrial settings where copper is a commonly used metal .

Water Quality Monitoring: Derivatives of guanidine, including compounds similar to N-o-tolyl-guanidine hydrochloride, have been detected in water, indicating their presence as pollutants. Research on these compounds is essential for maintaining high water quality and determining regulatory limits. This suggests that N-o-tolyl-guanidine hydrochloride could be monitored as part of water quality assessments to understand its distribution, fate, and potential emission sources .

properties

IUPAC Name

2-(2-methylphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-6-4-2-3-5-7(6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMCGTVQUBUJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-o-tolyl-guanidine hydrochloride

CAS RN

6976-05-2
Record name 6976-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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